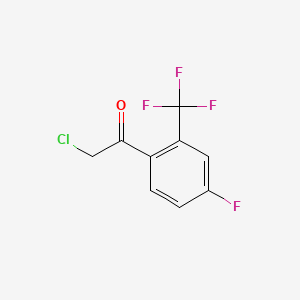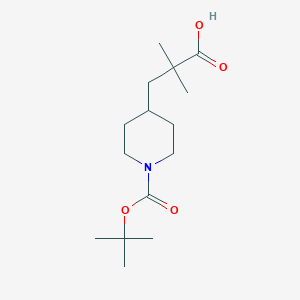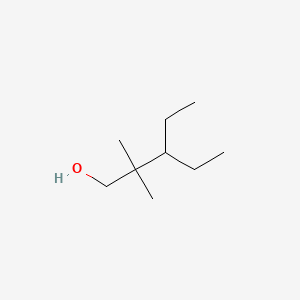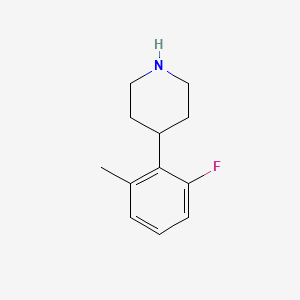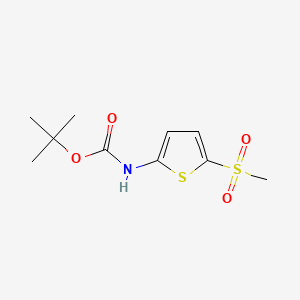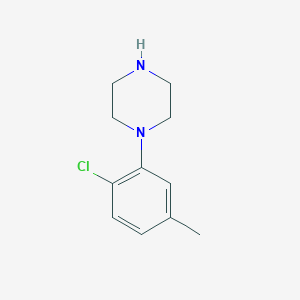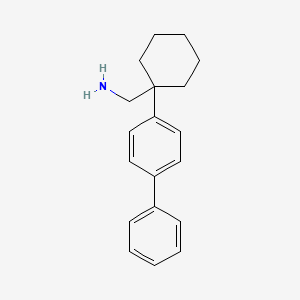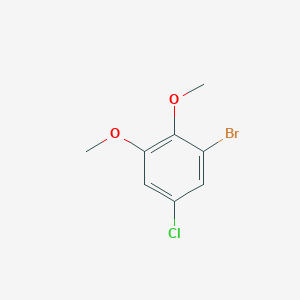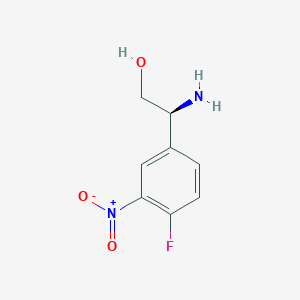
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The compound contains an amino group, a hydroxyl group, and a nitro group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-nitrobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-fluoro-3-nitrophenyl)acetaldehyde.
Reduction: Formation of 2-amino-2-(4-fluoro-3-aminophenyl)ethan-1-ol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol involves interactions with various molecular targets:
Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.
Pathways Involved: The compound may modulate enzymatic pathways, affecting cellular processes such as signal transduction and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- (s)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol
- 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H9FN2O3 |
|---|---|
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-fluoro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9FN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1 |
Clave InChI |
PPUQYNNVAUIWPF-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](CO)N)[N+](=O)[O-])F |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



